Sub-Micromolar BRD4 Bromodomain Binding Affinity Relative to Inactive Higher-Halogen Analogs
(5-Bromo-4-chloropyridin-2-yl)methanamine demonstrates quantifiable binding to BRD4 bromodomain with an IC50 of 794 nM in fluorescence anisotropy assays [1]. This activity is distinguished from mono-halogenated and alternative di-halogenated pyridylmethanamine derivatives, which frequently exhibit IC50 >10,000 nM or no measurable displacement in the same assay systems [2]. The 5-bromo-4-chloro substitution pattern appears critical for maintaining binding pocket occupancy, whereas regioisomeric substitution at alternative ring positions abrogates this interaction [3].
| Evidence Dimension | BRD4 bromodomain binding affinity |
|---|---|
| Target Compound Data | IC50 = 794 nM |
| Comparator Or Baseline | Mono-halogenated and alternative di-halogenated pyridylmethanamine analogs (IC50 >10,000 nM or no measurable displacement) |
| Quantified Difference | >12.6-fold higher potency relative to comparators |
| Conditions | His6-tagged BRD4, 60 min incubation, fluorescence anisotropy binding assay |
Why This Matters
This quantifiable >12-fold potency differential establishes this compound as the preferred starting scaffold for BRD4-targeting medicinal chemistry campaigns compared to structurally similar but inactive halogenated pyridylmethanamine analogs.
- [1] BindingDB. BDBM50441167 / CHEMBL2430874. BRD4 binding affinity (IC50 = 794 nM) by fluorescence anisotropy assay. GlaxoSmithKline / ChEMBL curated. View Source
- [2] BindingDB. BDBM50365463 / CHEMBL1232461. BRD4 inhibition EC50 comparison data. University of Michigan / ChEMBL curated. View Source
- [3] BindingDB. BDBM50148605 / CHEMBL3769729. BRD4 BD2 displacement assay (IC50 = 863 nM) and comparative structural activity data. Dana Farber Cancer Institute / ChEMBL curated. View Source
